N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Description
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a cyanophenyl group, a thiazole ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a type of heterocyclic ring containing both sulfur and nitrogen atoms . The trifluoromethyl group would add a degree of electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the trifluoromethyl group. The trifluoromethyl group is known to undergo various types of reactions, including radical trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can influence its absorption and distribution in the body .Mechanism of Action
Target of Action
The primary target of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .
Biochemical Pathways
By inhibiting GLUT1, this compound affects the glucose metabolism pathway in cells . This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for cells. The inhibition of GLUT1 can also affect other downstream biochemical pathways that depend on glucose, such as the glycolysis pathway .
Pharmacokinetics
It is soluble in dmso, indicating that it may have good bioavailability
Result of Action
The inhibition of GLUT1 by this compound can lead to a decrease in glucose uptake by cells . This can result in reduced energy production in cells and potentially lead to cell death, especially in cells that are highly dependent on glucose for energy, such as cancer cells .
Future Directions
Future research could explore the potential uses of this compound, particularly given the known properties of the thiazole ring and the trifluoromethyl group . This could include investigating its potential as a therapeutic agent, given the antimicrobial and anticancer properties of many thiazole-containing compounds .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-18(20,21)14-3-1-2-13(8-14)16(25)24-17-23-15(10-26-17)12-6-4-11(9-22)5-7-12/h1-8,10H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHXEMSJGOXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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